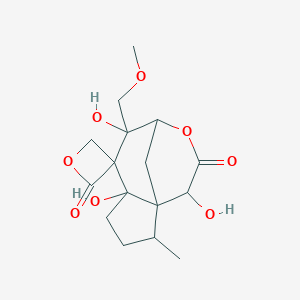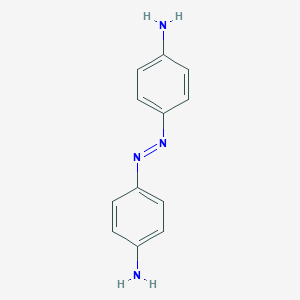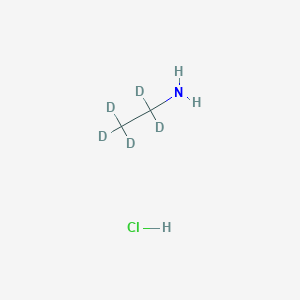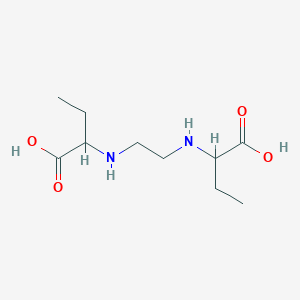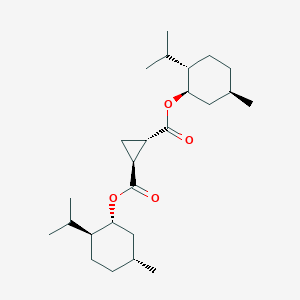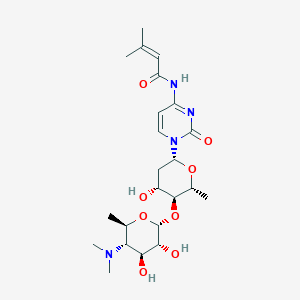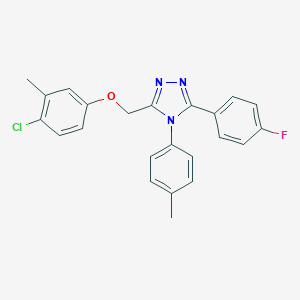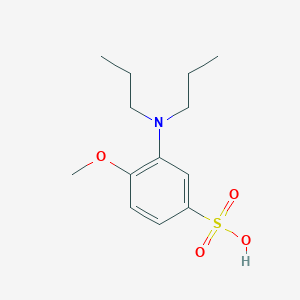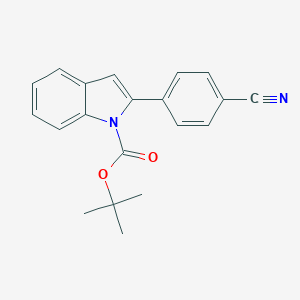
Amediplase
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amediplase is a thrombolytic agent that is used to dissolve blood clots in patients suffering from heart attacks and strokes. It is a genetically engineered protein that is derived from human tissue plasminogen activator (tPA). The purpose of
作用機序
Amediplase works by converting plasminogen to plasmin, which is a proteolytic enzyme that breaks down fibrin, the protein that forms blood clots. Amediplase binds to fibrin in the clot and activates plasminogen, leading to the dissolution of the clot.
Biochemical and Physiological Effects:
Amediplase has both biochemical and physiological effects. Biochemically, it activates plasminogen and breaks down fibrin, leading to the dissolution of blood clots. Physiologically, it improves blood flow to the affected area, reducing tissue damage and improving patient outcomes.
実験室実験の利点と制限
Amediplase has several advantages for laboratory experiments. It is a well-characterized protein that can be easily purified and used in experiments. It has a specific mechanism of action that can be studied in vitro and in vivo. However, Amediplase also has limitations. It is expensive and time-consuming to produce, which can limit its use in large-scale experiments. Additionally, it can be difficult to obtain sufficient quantities of Amediplase for some experiments.
将来の方向性
There are several future directions for research on Amediplase. One area of research is the development of new thrombolytic agents that are more effective and have fewer side effects than Amediplase. Another area of research is the use of Amediplase in combination with other drugs or therapies to improve patient outcomes. Additionally, researchers are studying the use of Amediplase in new thrombotic disorders and exploring its potential use in regenerative medicine.
合成法
Amediplase is synthesized using recombinant DNA technology. The gene that encodes for Amediplase is cloned and inserted into a host cell, such as E. coli or Chinese hamster ovary cells. The host cell then produces the protein, which is purified and processed to create Amediplase.
科学的研究の応用
Amediplase has been extensively studied in laboratory experiments and clinical trials. It has been shown to be effective in dissolving blood clots in patients with acute myocardial infarction and ischemic stroke. Amediplase has also been studied for its potential use in other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
特性
CAS番号 |
151910-75-7 |
|---|---|
製品名 |
Amediplase |
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChIキー |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
その他のCAS番号 |
151910-75-7 |
同義語 |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



